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n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine
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Overview
Description
The compound “n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” is a synthetic organic molecule that features both an isoxazole and a pyrazole ring. These heterocyclic structures are often found in various pharmacologically active compounds, making this molecule of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.
Formation of the Pyrazole Ring: Similarly, the pyrazole ring can be synthesized from appropriate starting materials.
Linking the Rings: The final step involves linking the isoxazole and pyrazole rings through an ethanamine bridge.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: Reduction reactions could target the nitrogen atoms in the heterocyclic rings.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups onto the rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: A similar compound with slight variations in the substituents on the rings.
n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-imidazol-1-yl)ethan-1-amine: Featuring an imidazole ring instead of a pyrazole ring.
n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-triazol-1-yl)ethan-1-amine: Featuring a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of isoxazole and pyrazole rings, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H14N4O |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyrazol-1-ylethanamine |
InChI |
InChI=1S/C10H14N4O/c1-9-7-10(13-15-9)8-11-4-6-14-5-2-3-12-14/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI Key |
VVFGPJONLCHFOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CNCCN2C=CC=N2 |
Origin of Product |
United States |
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